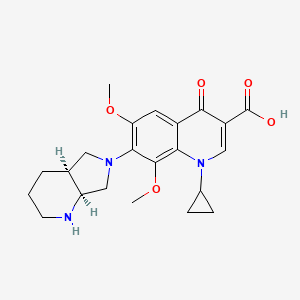

6,8-Dimethoxymoxifloxacin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQOJJBWRDKQP-BLLLJJGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145577 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-73-5 | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,8-Dimethoxymoxifloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 6,8-dimethoxymoxifloxacin, a key analog and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. As a compound of significant interest in medicinal chemistry and for reference standard purposes, a detailed understanding of its synthesis is crucial. This document outlines a multi-step synthetic route, beginning with the construction of the core 6,8-dimethoxyquinolone nucleus via the Gould-Jacobs reaction, followed by the introduction of the characteristic cyclopropyl group, and culminating in the coupling with the chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. Each step is detailed with theoretical justification, causality behind experimental choices, and step-by-step protocols.

Introduction

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its molecular structure is characterized by a fluoroquinolone core and a bulky C-7 bicyclic amine side chain, which contributes to its enhanced activity and favorable pharmacokinetic profile. 6,8-Dimethoxymoxifloxacin is a significant analog where the typical fluorine atom at the C-6 position is replaced by a methoxy group. The synthesis of this and other analogs is of high interest for structure-activity relationship (SAR) studies, the development of new antibacterial agents, and for use as a certified impurity standard in the quality control of moxifloxacin drug products. This guide delineates a robust and plausible synthetic pathway to obtain 6,8-dimethoxymoxifloxacin.

Overall Synthetic Strategy

The synthesis of 6,8-dimethoxymoxifloxacin can be logically approached in a convergent manner, involving the independent synthesis of two key fragments: the 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core (quinolone core) and the chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. These two fragments are then coupled in the final stages of the synthesis.

Caption: Convergent synthetic approach for 6,8-dimethoxymoxifloxacin.

Part 1: Synthesis of the Quinolone Core

The construction of the 1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core is a critical multi-step process.

Step 1.1: Synthesis of 3-Fluoro-4,5-dimethoxyaniline (Starting Material)

A plausible route to this aniline derivative starts from a commercially available substituted phenol.

Caption: Synthesis of the key aniline starting material.

Experimental Protocol: Synthesis of 3-Fluoro-4,5-dimethoxyaniline

-

Nitration: To a cooled (0-5 °C) solution of 3,4-dimethoxyphenol in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-3 hours and then poured onto crushed ice. The precipitated product, 3-fluoro-4,5-dimethoxynitrobenzene, is filtered, washed with water until neutral, and dried.

-

Reduction: The nitro compound is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-fluoro-4,5-dimethoxyaniline.

Step 1.2: Gould-Jacobs Reaction to form the Quinolone Ring

The Gould-Jacobs reaction is a classic and effective method for synthesizing the 4-hydroxyquinolone skeleton.[1]

Caption: Formation of the quinolone ring via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction

-

A mixture of 3-fluoro-4,5-dimethoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is distilled off.

-

The resulting intermediate, diethyl 2-((3-fluoro-4,5-dimethoxyphenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A and heated to approximately 250 °C for 30-60 minutes.

-

Upon cooling, the cyclized product, ethyl 7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like hexane or ether.

Step 1.3: N-Cyclopropylation

The introduction of the cyclopropyl group at the N-1 position is a key structural feature of moxifloxacin and its analogs.

Experimental Protocol: N-Cyclopropylation

-

The quinolone ester from the previous step is suspended in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added, followed by the addition of cyclopropyl bromide.

-

The reaction mixture is heated at 60-80 °C for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then poured into water, and the product, ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.

| Step | Reactants | Key Reagents/Conditions | Product | Approximate Yield |

| 1.1 | 3,4-Dimethoxyphenol | 1. HNO₃, H₂SO₄; 2. H₂, Pd/C | 3-Fluoro-4,5-dimethoxyaniline | 70-80% (over 2 steps) |

| 1.2 | 3-Fluoro-4,5-dimethoxyaniline, DEEM | 1. 100-120 °C; 2. Diphenyl ether, ~250 °C | Ethyl 7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-70% |

| 1.3 | Quinolone ester from 1.2, Cyclopropyl bromide | K₂CO₃, DMF, 60-80 °C | Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 85-95% |

Part 2: Synthesis of the Chiral Side Chain

The (S,S)-2,8-diazabicyclo[4.3.0]nonane is a crucial chiral intermediate. Several synthetic routes have been reported, often involving resolution of a racemic mixture or an asymmetric synthesis approach.[2][3]

Caption: A representative synthetic route for the chiral side chain.

Experimental Protocol: Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane

-

Formation of the Racemic Precursor: 2,3-Pyridinedicarboxylic acid is reacted with benzylamine, followed by catalytic hydrogenation to reduce the pyridine ring. The resulting dicarboximide is then reduced to the corresponding racemic bicyclic diamine.

-

Chiral Resolution: The racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane is resolved using a chiral resolving agent such as D-(-)-tartaric acid in a suitable solvent system (e.g., isopropanol/water). The desired (S,S)-diastereomeric salt crystallizes out.

-

Liberation of the Free Base: The resolved salt is treated with a base (e.g., NaOH) to liberate the free (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

-

Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) to yield the final (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Part 3: Final Assembly and Hydrolysis

The final steps involve the coupling of the quinolone core with the chiral side chain via a nucleophilic aromatic substitution reaction, followed by hydrolysis of the ethyl ester to the final carboxylic acid.

Step 3.1: Nucleophilic Aromatic Substitution

The fluorine atom at the C-7 position of the quinolone core is activated towards nucleophilic substitution by the electron-withdrawing groups on the ring.

Experimental Protocol: Coupling Reaction

-

Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and (S,S)-2,8-diazabicyclo[4.3.0]nonane are dissolved in a polar aprotic solvent such as acetonitrile or DMSO.

-

A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, is added to act as a proton scavenger.

-

The reaction mixture is heated at 80-100 °C for several hours. The progress of the reaction is monitored by HPLC.

-

After completion, the reaction mixture is cooled, and the product, ethyl 1-cyclopropyl-6,8-dimethoxy-7-((S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated by precipitation with water or by extraction.

Step 3.2: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding 6,8-dimethoxymoxifloxacin. This can be achieved under either acidic or basic conditions.[4][5]

Experimental Protocol: Hydrolysis

-

Basic Hydrolysis: The ester from the previous step is suspended in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 1-2 hours.

-

Acidic Hydrolysis: Alternatively, the ester can be heated in a mixture of acetic acid and aqueous sulfuric acid.[6]

-

After the hydrolysis is complete, the reaction mixture is cooled and the pH is adjusted to the isoelectric point (around pH 7) with hydrochloric acid.

-

The precipitated 6,8-dimethoxymoxifloxacin is collected by filtration, washed with water and a small amount of cold ethanol, and then dried under vacuum.

| Step | Reactants | Key Reagents/Conditions | Product | Approximate Yield |

| 3.1 | Quinolone core, Chiral side chain | DBU, Acetonitrile, 80-100 °C | Coupled Ester Intermediate | 80-90% |

| 3.2 | Coupled Ester Intermediate | 1. NaOH, EtOH/H₂O, Reflux; 2. HCl | 6,8-Dimethoxymoxifloxacin | 90-95% |

Conclusion

This technical guide has outlined a comprehensive and scientifically plausible synthetic pathway for 6,8-dimethoxymoxifloxacin. The presented route relies on well-established and robust chemical transformations in quinolone chemistry, including the Gould-Jacobs reaction for the core synthesis and standard procedures for side-chain coupling and final deprotection. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important moxifloxacin analog for further study and application.

References

- Synthesis of 3, 4, 5-trimethoxyaniline. (Source: ResearchGate, specific publication details not fully available in search results).

-

Gould–Jacobs reaction. In Wikipedia. Retrieved January 29, 2026, from [Link]

- Revisitation of the Preparation of (S,S)‐2,8‐Diazabicyclo[4.3.0]nonane Through Enzymatic Resolution. (2023, September 19).

- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.

- Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020, December 2). PMC.

- Process for the preparation of 4-fluoro-3-methoxyaniline.

- Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry.

- Gould Jacobs Quinoline forming reaction. Biotage.

- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester. ChemicalBook.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). MDPI.

- Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. NIH.

- Quinolone antibacterial agents substituted at the 7-position with spiroamines.

- Gould–Jacobs reaction.

- Review of cyclopropyl bromide synthetic process.

- Process for the hydrolysis of quinolone carboxylic esters.

- Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.

- Streamlined syntheses of fluoroquinolones.

- Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH.

- Gould-Jacobs Reaction. Source not fully specified.

- 12.9: Hydrolysis of Esters. (2024, August 17). Chemistry LibreTexts.

- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- (S,S)-2,8-Diazabicyclo[4.3.0]nonane. LGC Standards.

- N- and O- alkylation of a quinolone fluorophore.

- Ester to Acid - Common Conditions. Source not fully specified.

- Process for preparing 3,5-difluoroaniline.

- Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.

- ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxyl

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Source not fully specified.

- A kind of method of new synthesis Cyclopropyl Bromide.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

Technical Guide: 6,8-Dimethoxymoxifloxacin (Moxifloxacin Impurity B)

[1][2]

Executive Summary & Identity

6,8-Dimethoxymoxifloxacin (CAS: 1029364-73-5) is the primary pharmacopeial impurity associated with the fluoroquinolone antibiotic Moxifloxacin . Designated as Impurity B in the European Pharmacopoeia (EP) and Related Compound B in the United States Pharmacopeia (USP), its control is a mandatory critical quality attribute (CQA) in drug substance manufacturing.

Chemically, it represents a des-fluoro, 6-methoxy analog of the parent drug.[1] The absence of the C6-fluorine atom—a pharmacophore essential for DNA gyrase binding—renders this compound significantly less potent, yet its structural similarity necessitates rigorous chromatographic separation to prevent co-elution during quality control.

Chemical Identity Table

| Attribute | Detail |

| Common Name | 6,8-Dimethoxymoxifloxacin |

| CAS Number | 1029364-73-5 |

| Pharmacopeial Designation | Moxifloxacin Impurity B (EP); Related Compound B (USP) |

| Chemical Name | 1-Cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Molecular Formula | C₂₂H₂₇N₃O₅ |

| Molecular Weight | 413.47 g/mol |

| Appearance | Yellow to dark brown solid (hygroscopic) |

| Solubility | Soluble in Methanol, slightly soluble in Water |

Formation Mechanism & Synthesis Logic

Understanding the origin of 6,8-Dimethoxymoxifloxacin is crucial for process optimization. It is classified as a process-related impurity , arising primarily from the carryover of impurities in the quinolone core starting material.

The "Parallel Pathway" Hypothesis

The commercial synthesis of Moxifloxacin typically involves the nucleophilic substitution of a C7-leaving group (usually Fluorine or Chlorine) on a 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core by the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain.

Impurity B forms via a parallel reaction pathway when the starting material contains the 6-methoxy analog (1-cyclopropyl-6,8-dimethoxy-7-fluoro-4-oxo-...). This precursor likely originates from the incomplete fluorination or incorrect methoxylation of the benzoic acid building blocks earlier in the supply chain.

Visualization: Impurity Formation Pathway

The following diagram illustrates the divergence between the desired Moxifloxacin synthesis and the formation of Impurity B.

Figure 1: Parallel synthesis pathway showing the origin of Impurity B from a contaminated quinolone core.

Analytical Profiling & Control Strategy

Due to the structural similarity between Moxifloxacin and Impurity B (differing only by F vs. OMe at C6), high-resolution chromatography is required. The impurity is more polar than the parent compound due to the electron-donating methoxy group, affecting its retention time.

HPLC Method Parameters (Based on EP/USP)

The following method is validated for the separation of Moxifloxacin from Impurity B and other related compounds (A, C, D, E).

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer: 0.5 g Tetrabutylammonium hydrogen sulfate + 1.0 g KH₂PO₄ in 1L Water (pH 2.5 w/ H₃PO₄) |

| Mobile Phase B | Methanol / Acetonitrile (HPLC Grade) |

| Elution Mode | Gradient (Typically 70:30 Buffer:Organic → 50:50 over 20-30 mins) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 293 nm |

| Column Temp | 45°C |

| Target RRT | Impurity B typically elutes before Moxifloxacin (RRT ~0.8 - 0.9) due to increased polarity. |

Visualization: Analytical Workflow

This workflow ensures the detection and quantification of Impurity B within ICH thresholds.

Figure 2: Analytical decision tree for identifying Impurity B during QC release testing.

Biological Significance & Toxicology (SAR)

The presence of 6,8-Dimethoxymoxifloxacin is not merely a purity issue; it represents a loss of biological efficacy.

Structure-Activity Relationship (SAR)

-

Moxifloxacin (Parent): The C6-Fluorine is critical. It facilitates binding to the DNA-gyrase complex and enhances penetration into the bacterial cell.

-

Impurity B (Analog): The substitution of Fluorine with a Methoxy (-OCH₃) group at C6 creates steric hindrance and alters the electronic density of the quinolone ring.

-

Consequence: This modification drastically reduces antibacterial potency. While not necessarily "toxic" in the acute sense, it is considered a non-efficacious impurity . Its presence dilutes the therapeutic dose and must be controlled to <0.15% (ICH Q3B limits) to ensure drug potency and safety.

Regulatory Status

-

ICH Classification: Specified Impurity.

-

Genotoxicity: Unlike some nitro- or chloro- impurities, the dimethoxy analog does not carry a structural alert for high genotoxicity (e.g., mutagenicity), but it must still be qualified if it exceeds identification thresholds.

-

Limit: NMT 0.1% (Standard release limit for individual impurities).

References

-

European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. European Directorate for the Quality of Medicines (EDQM). Link

-

United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compounds. USP-NF Online. Link

-

PubChem . Compound Summary: 6,8-Dimethoxymoxifloxacin (CID 71463715).[1] National Library of Medicine. Link

-

SynZeal Research . Moxifloxacin EP Impurity B Reference Standard Data. Link[1]

-

Hubatka, F. et al. Separation and identification of moxifloxacin impurities in drug substance by HPLC-UV-MS. Journal of Pharmaceutical and Biomedical Analysis. Link

An In-depth Technical Guide to 6,8-Dimethoxymoxifloxacin: Synthesis, Characterization, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dimethoxymoxifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The document delves into the chemical properties, synthesis, spectral characterization, and analytical methodologies pertinent to this compound. As an impurity, understanding the profile of 6,8-dimethoxymoxifloxacin is critical for the quality control and regulatory compliance of moxifloxacin drug products. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the study and quality assessment of moxifloxacin and its related substances.

Introduction

6,8-Dimethoxymoxifloxacin, also known as Moxifloxacin Impurity B, is a significant related substance in the synthesis of moxifloxacin, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The presence of impurities in active pharmaceutical ingredients (APIs) can impact their safety and efficacy. Therefore, the identification, characterization, and control of impurities like 6,8-dimethoxymoxifloxacin are mandated by regulatory authorities worldwide. This guide offers a detailed exploration of the chemical and physical properties of this specific impurity, providing a foundation for its synthesis, identification, and quantification.

Chemical and Physical Properties

6,8-Dimethoxymoxifloxacin is structurally similar to moxifloxacin, with the fluorine atom at the C-6 position and the hydrogen atom at the C-8 position of the quinolone core being replaced by methoxy groups. This substitution influences its physicochemical properties.

| Property | Value | Source |

| Chemical Name | 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| Synonyms | Moxifloxacin Impurity B, Moxifloxacin Dimethoxy Analog | |

| Molecular Formula | C22H27N3O5 | [2] |

| Molecular Weight | 413.47 g/mol | [2] |

| CAS Number | 1029364-73-5 | [2] |

| Appearance | Solid | - |

| Solubility | Slightly soluble in methanol and water | - |

| Predicted pKa | 6.47 ± 0.50 | - |

| Predicted Boiling Point | 681.0 ± 55.0 °C | - |

| Predicted Density | 1.356 g/cm³ | - |

Synthesis of 6,8-Dimethoxymoxifloxacin

The synthesis of 6,8-dimethoxymoxifloxacin is not as widely documented as that of its parent drug, moxifloxacin. However, patent literature outlines methods for its preparation, often as part of the process of identifying and characterizing moxifloxacin impurities. A general synthetic approach involves the modification of the quinolone core, followed by condensation with the chiral diamine side chain.

A plausible synthetic pathway can be conceptualized as a multi-step process, beginning with a suitably substituted benzoic acid derivative.

Caption: Generalized synthetic workflow for 6,8-dimethoxymoxifloxacin.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on patent literature for the synthesis of related quinolone structures and should be adapted and optimized for the specific synthesis of 6,8-dimethoxymoxifloxacin.

Step 1: Quinolone Core Formation

-

A substituted 2,4-dichloro-5-fluoroacetophenone is reacted with a suitable reagent to introduce the methoxy groups at the desired positions.

-

The resulting intermediate is then cyclized, typically using a base, to form the quinolone ring system.

Step 2: Condensation with the Side Chain

-

The quinolone core is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate.

-

The reaction mixture is heated to drive the nucleophilic aromatic substitution reaction to completion.

Step 3: Hydrolysis and Purification

-

The resulting ester is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

The crude product is then purified by recrystallization from an appropriate solvent system to afford 6,8-dimethoxymoxifloxacin.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the molecule. Key signals would include those from the cyclopropyl group, the protons on the quinolone core, the two methoxy groups, and the protons of the diazabicyclononane side chain. The absence of a proton at the C-6 and C-8 positions and the presence of two methoxy singlets would be distinguishing features compared to moxifloxacin.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the quinolone ring, the two methoxy carbons, and the carbons of the cyclopropyl and diazabicyclononane moieties. The chemical shifts of the C-6 and C-8 carbons would be significantly different from those in moxifloxacin due to the electronic effect of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum of 6,8-dimethoxymoxifloxacin would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic, aliphatic) | 3100-2850 |

| C=O stretch (ketone, carboxylic acid) | 1730-1650 |

| C=C stretch (aromatic) | 1620-1450 |

| C-O stretch (ether) | 1260-1000 |

| C-N stretch | 1350-1000 |

Mass Spectrometry (MS)

The mass spectrum of 6,8-dimethoxymoxifloxacin would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of the carboxylic acid group, fragments from the side chain, and cleavages within the quinolone ring system. High-resolution mass spectrometry would be essential for confirming the elemental composition.

Analytical Methodologies

The analysis of 6,8-dimethoxymoxifloxacin is typically performed in the context of moxifloxacin impurity profiling. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with UV or mass spectrometric detection are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating 6,8-dimethoxymoxifloxacin from moxifloxacin and other related impurities and degradation products.

Experimental Protocol: A Typical HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where both moxifloxacin and its impurities have significant absorbance, typically around 293 nm.

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 40 °C) to improve peak shape and resolution.

Caption: A typical workflow for the HPLC analysis of 6,8-dimethoxymoxifloxacin.

Pharmacological and Toxicological Considerations

As an impurity, the pharmacological and toxicological profile of 6,8-dimethoxymoxifloxacin is of great interest. There is a lack of specific studies on the biological activity of this compound. However, general concerns for fluoroquinolone impurities include:

-

Antimicrobial Activity: It is possible that 6,8-dimethoxymoxifloxacin possesses some level of antimicrobial activity, which could contribute to the overall efficacy or side effect profile of the drug product. However, it could also be inactive.

-

Toxicity: Fluoroquinolones as a class have been associated with various toxicities, including phototoxicity, cardiotoxicity, and tendinopathy. It is crucial to assess whether impurities like 6,8-dimethoxymoxifloxacin contribute to or possess their own unique toxicological profiles. The potential for genotoxicity is a key concern for any drug impurity.[3]

Further research is needed to elucidate the specific pharmacological and toxicological properties of 6,8-dimethoxymoxifloxacin to ensure the safety of moxifloxacin-containing medications.

Stability and Degradation

The stability of 6,8-dimethoxymoxifloxacin is an important consideration, as its degradation could lead to the formation of new, uncharacterized impurities. Forced degradation studies are essential to understand its stability profile under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[4]

Studies on moxifloxacin have shown that it is susceptible to photodegradation.[5][6] The photodegradation of fluoroquinolones can lead to a reduction in antibacterial activity and may induce phototoxicity.[5] It is plausible that 6,8-dimethoxymoxifloxacin exhibits similar or different stability characteristics. The presence of two electron-donating methoxy groups on the quinolone ring could influence its susceptibility to oxidative and photolytic degradation.

Conclusion

6,8-Dimethoxymoxifloxacin is a key impurity of moxifloxacin that requires careful monitoring and control during drug manufacturing. This technical guide has provided an overview of its chemical properties, synthesis, and analytical characterization. While there are gaps in the publicly available data, particularly regarding detailed spectral assignments and its specific pharmacological and toxicological profile, the information presented here serves as a valuable starting point for researchers and drug development professionals. The development of robust analytical methods and a thorough understanding of the impurity's properties are essential for ensuring the quality, safety, and efficacy of moxifloxacin drug products.

References

-

PubChem. 6,8-Dimethoxymoxifloxacin. National Center for Biotechnology Information. [Link]

-

Wyrzykowska-Ceradini, B., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]

-

Ar-Rashed, S., et al. (2007). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. NIH. [Link]

-

Beg, S., et al. (2012). Application of a validated stability-indicating densitometric thin-layer chromatographic method to stress degradation studies on moxifloxacin. ResearchGate. [Link]

-

SynZeal. Moxifloxacin EP Impurity B. [Link]

-

GoodRx. What Causes Fluoroquinolone Toxicity?. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 6,8-Dimethoxymoxifloxacin | C22H27N3O5 | CID 71463715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goodrx.com [goodrx.com]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6,8-Dimethoxymoxifloxacin

This guide serves as a technical reference for 6,8-Dimethoxymoxifloxacin (Moxifloxacin EP Impurity B), a critical structural analog and process impurity encountered during the development and quality control of the fluoroquinolone antibiotic Moxifloxacin.

Structural Characterization, Formation Mechanisms, and Analytical Profiling

Topic: 6,8-Dimethoxymoxifloxacin (Moxifloxacin EP Impurity B)[1][2][3][4][5]

CAS Registry Number: 1029364-73-5

Chemical Formula:

Executive Summary & Structural Significance

6,8-Dimethoxymoxifloxacin is a non-fluorinated quinolone analog where the pharmacophonically critical fluorine atom at position C-6 of the quinolone core has been substituted by a methoxy (

-

Critical Quality Attribute (CQA): It is a specified impurity (EP Impurity B) that must be monitored during Moxifloxacin API manufacturing.

-

SAR Probe: It demonstrates the "Fluorine Effect," illustrating the loss of antibacterial potency when the C-6 fluorine—essential for DNA gyrase binding affinity—is removed.

Molecular Architecture Comparison

The structural deviation from the parent drug is singular but electronically profound.

| Feature | Moxifloxacin (Parent) | 6,8-Dimethoxymoxifloxacin (Impurity B)[1][2][3][4] | Impact |

| Position 1 | Cyclopropyl | Cyclopropyl | Retained steric bulk for enzyme pocket fit. |

| Position 6 | Fluorine (-F) | Methoxy (-OCH3) | Critical Loss: F provides essential electronegativity for gyrase binding; OMe is electron-donating and bulky. |

| Position 7 | (S,S)-Diazabicyclononane | (S,S)-Diazabicyclononane | Retained side-chain stereochemistry. |

| Position 8 | Methoxy (-OCH3) | Methoxy (-OCH3) | Retained (reduces photosensitivity/resistance). |

Mechanistic Origin: The Over-Methoxylation Pathway

The formation of 6,8-Dimethoxymoxifloxacin typically occurs during the synthesis of the quinolone core, specifically during the introduction of the C-8 methoxy group.

The "Over-Run" Reaction

Moxifloxacin synthesis often involves a Nucleophilic Aromatic Substitution (

-

Intended Reaction: Methoxide (

) attacks C-8, displacing one fluorine to create the 8-methoxy intermediate. -

Side Reaction (Impurity Formation): If reaction conditions (temperature, stoichiometry, or basicity) are uncontrolled, a second methoxide ion attacks the C-6 position. Since C-6 is activated by the carbonyl at C-4, the fluorine at C-6 acts as a leaving group, resulting in the 6,8-dimethoxy core.

Visualization of the Formation Pathway

The following diagram illustrates the divergence between the intended synthesis and the impurity generation.

Figure 1: Divergent synthesis pathway showing the origin of the 6,8-dimethoxy impurity via competitive nucleophilic substitution.

Analytical Profiling & Identification Protocol

To ensure pharmaceutical purity, researchers must separate and quantify this impurity. Because it lacks the fluorine atom, its lipophilicity and retention behavior differ from the parent compound.

HPLC Method Parameters (Reference Standard)

The following protocol is a self-validating system for separating Moxifloxacin from its 6,8-dimethoxy analog.

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl or C18, 250 x 4.6 mm, 5 µm | Phenyl-hexyl phases provide superior selectivity for aromatic ring substitutions (F vs OMe). |

| Mobile Phase A | Buffer: 1.0g | Low pH suppresses ionization of the carboxylic acid, improving peak shape; ion-pairing agent aids amine retention. |

| Mobile Phase B | Acetonitrile / Methanol (90:10) | Organic modifier to elute the more lipophilic dimethoxy impurity. |

| Gradient | Time 0: 85% A; Time 20: 50% A | Gradient elution is required as the dimethoxy analog is less polar than the fluorinated parent. |

| Detection | UV @ 293 nm | The chromophore of the quinolone core shifts slightly; 293 nm is an isosbestic point or optimized max. |

| Relative Retention (RRT) | ~1.1 to 1.3 (vs Moxifloxacin) | The replacement of F with OMe increases lipophilicity, increasing retention time. |

Mass Spectrometry (LC-MS) Identification

-

Ionization: ESI Positive Mode (

) -

Parent Mass (Moxifloxacin): m/z 402.2

-

Impurity B Mass: m/z 414.2

-

Differentiation: The +12 Da mass shift corresponds exactly to the replacement of Fluorine (19 Da) with a Methoxy group (31 Da).

.

Structure-Activity Relationship (SAR) Implications

The existence of 6,8-Dimethoxymoxifloxacin provides a negative control in biological assays, validating the necessity of the C-6 fluorine.

-

Gyrase Binding: The C-6 fluorine in fluoroquinolones facilitates binding to the DNA-gyrase complex via electrostatic interactions and van der Waals forces within the enzyme's hydrophobic pocket.

-

Steric Hindrance: The methoxy group is significantly bulkier than fluorine (Van der Waals radius: F ≈ 1.47 Å vs OMe ≈ 3-4 Å effective volume). This steric bulk at position 6 prevents the impurity from fitting deeply into the gyrase binding site.

-

Electronic Effect: Fluorine is electron-withdrawing, increasing the acidity of the carboxylic acid and altering the dipole of the ring system. Methoxy is electron-donating, disrupting the electronic pharmacophore required for DNA cleavage complex stabilization.

Result: 6,8-Dimethoxymoxifloxacin exhibits negligible antibacterial activity compared to Moxifloxacin, confirming that while the 8-methoxy group (present in both) reduces efflux pump resistance, the 6-fluorine is non-negotiable for potency.

Experimental Workflow: Isolation and Characterization

If the impurity is detected in a batch, the following workflow is used to isolate and characterize it for regulatory reporting.

Figure 2: Isolation and structural confirmation workflow for Impurity B.

NMR Confirmation Criteria

To definitively distinguish the impurity from the parent:

-

1H NMR: Look for two distinct singlets in the methoxy region (

3.5–4.0 ppm). Moxifloxacin shows only one (C-8 OMe). -

19F NMR: The spectrum must be silent (no peaks). Moxifloxacin will show a characteristic peak for the aromatic fluorine.

References

-

European Pharmacopoeia Commission. (2024). Moxifloxacin Hydrochloride Monohydrate Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).

-

PubChem. (2025).[7] Compound Summary: Moxifloxacin Impurity B (CID 101918579). National Center for Biotechnology Information.

-

Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.

-

Synchemia Research. (2024). Moxifloxacin EP Impurity B Data Sheet. Synchemia Chemicals.

-

Google Patents. (1998). Process for the preparation of 8-methoxy-quinolone-carboxylic acids (EP0805156).

Sources

- 1. clinivex.com [clinivex.com]

- 2. synchemia.com [synchemia.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. 6,8-Dimethoxymoxifloxacin , 95+% , 1029364-73-5 - CookeChem [cookechem.com]

- 7. N-Nitroso-6,8-dimethoxy Moxifloxacin | C22H26N4O6 | CID 176474543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Pharmacokinetics and Bioanalytical Profiling of 6,8-Dimethoxymoxifloxacin

Part 1: Executive Technical Summary[1]

6,8-Dimethoxymoxifloxacin (CAS: 1029364-73-5), pharmacopoeially designated as Moxifloxacin Impurity B (EP/USP), is the 6-methoxy analog of the fluoroquinolone antibiotic Moxifloxacin.[1] Structurally, it arises from the nucleophilic substitution of the critical C6-fluorine atom by a methoxy group.[1]

While Moxifloxacin relies on the C6-fluorine for DNA gyrase binding and cellular penetration, the 6,8-dimethoxy analog represents a critical quality attribute in drug development.[1] Its pharmacokinetic (PK) relevance lies not in its therapeutic efficacy (which is significantly attenuated due to the loss of the C6 pharmacophore), but in its bioanalytical interference potential , toxicological qualification , and metabolic stability .[1]

This guide provides a comprehensive framework for the isolation, bioanalytical quantification, and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of this specific entity.[1]

Part 2: Physicochemical & Structural Basis of PK[1]

To understand the pharmacokinetics of 6,8-Dimethoxymoxifloxacin, one must analyze how the structural deviation from the parent compound alters its physicochemical properties.[1]

Structural Divergence

The substitution of the C6-Fluorine with a Methoxy (-OCH₃) group introduces steric bulk and alters the electronic density of the quinolone core.[1]

-

Parent (Moxifloxacin): C6-Fluoro, C8-Methoxy.[1] (MW: 401.43 Da)[1]

-

Target (6,8-Dimethoxy): C6-Methoxy, C8-Methoxy.[1] (MW: 413.47 Da)[1][2]

-

Mass Shift: +12.04 Da (Critical for LC-MS/MS selectivity).

Predicted Physicochemical Properties (In Silico)

The following table contrasts the parent drug with the 6,8-dimethoxy analog to predict ADME behavior.

| Property | Moxifloxacin (Parent) | 6,8-Dimethoxymoxifloxacin | PK Implication |

| Molecular Weight | 401.43 | 413.47 | Negligible effect on permeability.[1] |

| Lipophilicity (LogP) | ~2.9 (Experimental) | ~2.7 - 2.8 (Predicted) | Slight reduction in lipophilicity due to the oxygen atom in the methoxy group acting as an H-bond acceptor.[1] |

| Polar Surface Area (PSA) | ~70 Ų | ~79 Ų | Increased PSA may slightly reduce passive diffusion across the blood-brain barrier (BBB).[1] |

| pKa (Acidic/Basic) | 6.4 / 9.3 | Similar Range | Zwitterionic character remains; solubility profile likely parallels the parent.[1] |

| Solubility | pH-dependent | pH-dependent | High solubility in acidic/basic pH; lower in neutral.[1] |

Part 3: Bioanalytical Methodology (LC-MS/MS)

Accurate PK profiling requires a validated method to distinguish the 6,8-dimethoxy impurity from the parent drug and metabolites.[1] The +12 Da mass shift allows for selective MRM (Multiple Reaction Monitoring) transitions.[1]

Experimental Protocol: Selective Quantification

Objective: Quantify 6,8-Dimethoxymoxifloxacin in human plasma without interference from Moxifloxacin.[1]

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Chromatographic Separation (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 6 minutes.

-

Rationale: The 6,8-dimethoxy analog is slightly less lipophilic/more polar than the 6-fluoro parent; expect it to elute slightly earlier or very close to the parent.[1] Resolution is critical to prevent ion suppression.

-

-

Mass Spectrometry (MS/MS) Parameters:

-

Source: ESI Positive Mode.

-

Parent Transition (Moxifloxacin): m/z 402.2 → 358.2 (Loss of CO₂).[1]

-

Target Transition (6,8-Dimethoxy): m/z 414.2 → 370.2 (Loss of CO₂).[1]

-

Note: Monitor the "crosstalk" channel. Ensure the parent drug at high concentrations does not contribute to the 414 channel (isotope contribution of M+12 is negligible, but adducts must be checked).[1]

-

Visualization: Bioanalytical Workflow

The following diagram illustrates the extraction and detection logic.

Figure 1: LC-MS/MS workflow for the simultaneous quantification of Moxifloxacin and its 6,8-dimethoxy analog.

Part 4: ADME & Pharmacokinetic Profile

Since 6,8-Dimethoxymoxifloxacin is primarily an impurity, its "Pharmacokinetics" are evaluated in the context of clearance (if administered) or formation (if it were a metabolite, though unlikely).[1]

Absorption & Distribution[1]

-

Bioavailability: Likely high (Class I/II BCS characteristics similar to parent).[1] The replacement of F with OMe does not introduce ionizable groups that would drastically alter pKa-dependent absorption.[1]

-

Plasma Protein Binding: Moxifloxacin is ~30-50% protein bound.[1] The 6,8-dimethoxy analog, being slightly more polar (higher PSA), may exhibit lower protein binding , potentially increasing the free fraction (

).[1] -

Tissue Distribution: Fluoroquinolones typically have high Volumes of Distribution (

).[1] The 6,8-dimethoxy analog will likely follow this pattern, accumulating in tissues, though the lack of the C6-F might reduce specific intracellular uptake via certain transporters.[1]

Metabolic Stability (The "Soft Spot" Hypothesis)

This is the most distinct PK difference.[1]

-

Moxifloxacin: Metabolized mainly via Phase II conjugation (sulfation on the secondary amine, glucuronidation on the carboxyl).[1]

-

6,8-Dimethoxymoxifloxacin: Contains two methoxy groups (C6 and C8).[1]

-

Metabolic Risk:[1] O-demethylation by Cytochrome P450 enzymes (likely CYP1A2 or CYP3A4) is a common pathway for methoxy-arenes.[1]

-

Prediction: The 6,8-dimethoxy analog is likely less metabolically stable than the parent.[1] It may undergo O-demethylation at the C6-OMe or C8-OMe positions to form phenolic metabolites, which are then rapidly conjugated.[1]

-

Excretion[1]

-

Renal: Filtration and active secretion.[1]

-

Biliary: Significant fecal excretion is observed for moxifloxacin.[1] The increased molecular weight and lipophilicity profile of the dimethoxy analog suggest it will also undergo significant biliary excretion.[1]

Part 5: Biological Relevance & Toxicity (Safety PK)[1]

Why measure the PK of this compound?

-

Loss of Potency: The C6-Fluorine is essential for binding to the DNA-Gyrase complex.[1] The 6,8-dimethoxy analog is virtually inactive as an antibiotic.[1]

-

Safety Qualification: If this impurity exceeds the ICH Q3A/B qualification threshold (usually 0.15% or 1.0 mg daily intake), a dedicated PK/Tox study in animals is required.[1]

-

Genotoxicity: Fluoroquinolones interact with DNA.[1] Altering the core (removing F, adding OMe) changes the intercalation geometry.[1] While likely less potent, its potential to cause off-target genotoxicity must be ruled out if levels are high.[1]

Structural Comparison Diagram

Figure 2: Functional and metabolic divergence between Moxifloxacin and its 6,8-dimethoxy analog.[1]

Part 6: Summary of Key Parameters[1]

| Parameter | Value/Description | Source/Rationale |

| Identity | Moxifloxacin Impurity B | EP/USP Pharmacopeia Standards |

| CAS Number | 1029364-73-5 | Chemical Abstracts Service |

| Molecular Formula | C₂₂H₂₇N₃O₅ | PubChem |

| Monoisotopic Mass | 413.1951 Da | Calculated |

| Primary PK Concern | Bioanalytical Interference | Co-elution with parent in LC-UV/MS |

| Metabolic Liability | High (O-demethylation) | SAR prediction (Methoxy group vulnerability) |

| Antibacterial Activity | Negligible | Absence of C6-Fluorine pharmacophore |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Moxifloxacin Hydrochloride Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).[1] Link

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 71463715, 6,8-Dimethoxymoxifloxacin. Retrieved January 29, 2026.[1] Link[1]

-

U.S. Pharmacopeia (USP) . Moxifloxacin Related Compound B.[1][3][4][] USP Reference Standards. Link

-

Siegfried, J. et al. (2018).[1] Impurity Profiling of Fluoroquinolones: Structural Elucidation and Process Control. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for impurity formation).

-

Andersson, M.I.[1] & MacGowan, A.P. (2003).[1] Development of the quinolones. Journal of Antimicrobial Chemotherapy. (Source for SAR rules regarding C6-Fluorine). Link[1]

Sources

Pharmacodynamics of 6,8-Dimethoxymoxifloxacin: A Technical Analysis

The following technical guide details the pharmacodynamics and structural characterization of 6,8-Dimethoxymoxifloxacin , a critical structural analogue and pharmacopeial impurity of the fourth-generation fluoroquinolone, Moxifloxacin.[1]

Status: Pharmacopeial Impurity (Moxifloxacin Impurity B)[1] / Structural Probe CAS: 1029364-73-5 Chemical Class: Non-fluorinated Quinolone (Des-fluoro-6-methoxy analogue)[1][2]

Executive Summary

6,8-Dimethoxymoxifloxacin is the structural analogue of Moxifloxacin where the critical C-6 fluorine atom is replaced by a methoxy group (-OCH₃) .[1][2] In drug development and quality control, it serves as a Critical Quality Attribute (CQA) marker (Impurity B).

From a pharmacodynamic perspective, this molecule is a "negative control" that validates the Structure-Activity Relationship (SAR) of fluoroquinolones.[1][2] The substitution of the electron-withdrawing fluorine with a bulky, electron-donating methoxy group results in a drastic reduction in affinity for bacterial DNA Gyrase, rendering the molecule therapeutically sub-potent as an antibiotic, while potentially altering its off-target toxicity profile.[1]

Mechanism of Action: The "Missing Fluorine" Impact[1][3]

The pharmacodynamics of quinolones rely on the formation of a stable ternary complex: Drug-Enzyme-DNA . 6,8-Dimethoxymoxifloxacin illustrates the failure of this complexation due to steric and electronic disruption.[1][2]

Comparative Binding Dynamics

-

Moxifloxacin (Wild Type): The C-6 Fluorine atom is small (Van der Waals radius ~1.47 Å) and highly electronegative.[1][2] It facilitates deep intercalation into the DNA-Gyrase cleavage complex and enhances cell wall penetration.[1][2]

-

6,8-Dimethoxymoxifloxacin (Analogue): The C-6 Methoxy group is significantly larger and electron-donating.[1][2]

-

Steric Clashing: The bulkier -OCH₃ group prevents the quinolone core from stacking efficiently between DNA base pairs at the cleavage site.[1][2]

-

Electronic Disruption: The electron-donating nature destabilizes the binding pocket interactions that typically rely on the electron-deficient ring system created by the C-6 Fluorine.[1][2]

-

Visualization: Ternary Complex Disruption

The following diagram illustrates the mechanistic failure of the 6,8-dimethoxy analogue compared to the active parent drug.

Figure 1: Mechanistic divergence between Moxifloxacin and its 6,8-dimethoxy impurity.[1][2] The C-6 substitution prevents the formation of the lethal ternary complex.[1][2]

Structure-Activity Relationship (SAR) Analysis

The transition from Moxifloxacin to 6,8-Dimethoxymoxifloxacin highlights the "Fluorine Rule" in quinolone medicinal chemistry.[1]

Physicochemical Shift

| Feature | Moxifloxacin (Parent) | 6,8-Dimethoxymoxifloxacin (Impurity B)[1][2] | PD Consequence |

| Position 6 | -F (Fluorine) | -OCH₃ (Methoxy) | Loss of potency (5-100x reduction).[1][2] |

| Position 8 | -OCH₃ (Methoxy) | -OCH₃ (Methoxy) | Retained reduction in phototoxicity (Class effect).[1][2] |

| Position 7 | Diazabicyclononane | Diazabicyclononane | Retained Gram-positive spectrum potential (if binding occurred).[1][2] |

| Electronic State | Electron-deficient core | Electron-rich core | Altered pKa and lipophilicity; reduced bacterial cell wall penetration.[1][2] |

| Role | API (Active Ingredient) | Impurity / Reference Standard | Must be controlled to <0.2% (ICH Q3B).[1][2] |

The "Des-Fluoro" Effect

While the 8-methoxy group (present in both) is beneficial for reducing phototoxicity and targeting S. pneumoniae, the 6-methoxy substitution is detrimental to antibacterial activity.[1][2] However, research suggests that 6,8-dimethoxy quinolines may shift specificity toward mammalian topoisomerases or viral targets, creating a potential for cytotoxicity (anti-cancer) or antiviral activity, rather than antibacterial efficacy.

Experimental Characterization Protocols

For researchers characterizing this compound, distinguishing it from the parent drug is critical.[3] The following protocols ensure rigorous identification and potency evaluation.

Protocol: Comparative MIC Determination (Microdilution)

Objective: To quantify the loss of antibacterial potency of Impurity B relative to Moxifloxacin.

-

Preparation:

-

Prepare stock solutions of Moxifloxacin (Control) and 6,8-Dimethoxymoxifloxacin (Test) in 0.1M NaOH (due to solubility). Dilute to 1024 µg/mL.[2]

-

-

Organism Selection:

-

Assay Execution:

-

Incubation: 16–20 hours at 37°C.

-

Readout:

-

Moxifloxacin Target: MIC 0.03–0.12 µg/mL (S. aureus).[2]

-

Impurity B Target: Expect MIC > 4–16 µg/mL (indicating >100x potency loss).

-

Workflow: Impurity Qualification & Safety Assessment

This workflow describes how to handle the compound in a drug development context.

Figure 2: Workflow for the isolation and qualification of 6,8-Dimethoxymoxifloxacin during pharmaceutical development.

References

-

European Pharmacopoeia (Ph.[2] Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits).

-

Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1-11. Link

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1][2] Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

- Drlica, K., & Malik, M. (2003). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry, 3(3), 249-282.

-

PubChem Compound Summary. 6,8-Dimethoxymoxifloxacin (CID 71463715).[1][2] National Center for Biotechnology Information.[2] Link[1]

Sources

The Predicted Antibacterial Spectrum of 6,8-Dimethoxymoxifloxacin: A Theoretical and Methodological Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical exploration of the anticipated antibacterial spectrum of 6,8-dimethoxymoxifloxacin, a known impurity and derivative of the fourth-generation fluoroquinolone, moxifloxacin.[1][2][3][4] In the absence of extensive empirical data for this specific molecule, this document synthesizes established principles of fluoroquinolone structure-activity relationships (SAR) to construct a predictive model of its antimicrobial activity. We will delve into the likely impact of the C-6 and C-8 methoxy substitutions on its efficacy against a broad range of Gram-positive, Gram-negative, and atypical pathogens. Furthermore, this guide furnishes detailed, field-proven experimental protocols essential for the empirical validation of the predicted spectrum, thereby serving as a foundational roadmap for future research and development initiatives.

Introduction: The Scientific Rationale

Moxifloxacin, a C-8-methoxy fluoroquinolone, is renowned for its broad-spectrum activity, particularly its enhanced potency against Gram-positive organisms like Streptococcus pneumoniae when compared to earlier generation fluoroquinolones.[5][6][7][8][9][10][11][12] The C-8 methoxy group is a critical determinant of this enhanced activity and also contributes to a lower propensity for resistance development.[13] 6,8-dimethoxymoxifloxacin, a structural analogue, presents an intriguing subject for investigation. The addition of a second methoxy group at the C-6 position, replacing the fluorine atom typical of modern fluoroquinolones, is predicted to modulate its antibacterial profile significantly. This guide will, therefore, dissect the anticipated consequences of this structural alteration.

Predicted Antibacterial Spectrum of 6,8-Dimethoxymoxifloxacin: A Hypothesis-Driven Analysis

The antibacterial spectrum of a fluoroquinolone is governed by its chemical structure, which dictates its ability to inhibit bacterial DNA gyrase and topoisomerase IV. The substitutions on the quinolone core are pivotal in defining the spectrum and potency.

Anticipated Activity against Gram-Positive Bacteria

Moxifloxacin exhibits potent activity against a wide array of Gram-positive pathogens.[5][7][9][10] The C-8 methoxy group is a key contributor to this. It is hypothesized that 6,8-dimethoxymoxifloxacin will retain robust activity against many of these organisms. However, the replacement of the C-6 fluorine with a methoxy group may have a nuanced impact. While the C-6 fluorine is generally associated with potent broad-spectrum activity, the introduction of a methoxy group could potentially alter the molecule's interaction with the target enzymes.

Table 1: Predicted In Vitro Activity of 6,8-Dimethoxymoxifloxacin against Key Gram-Positive Pathogens (Hypothetical MICs)

| Bacterial Species | Moxifloxacin MIC (µg/mL) | Predicted 6,8-Dimethoxymoxifloxacin MIC (µg/mL) | Rationale for Prediction |

| Streptococcus pneumoniae | 0.12 - 0.25 | 0.25 - 1 | Potential for slightly reduced activity due to the absence of C-6 fluorine, a key element for potent anti-pneumococcal activity. |

| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | 0.06 - 0.5 | Expected to retain good activity, though potency might be slightly diminished compared to moxifloxacin. |

| Staphylococcus aureus (MRSA) | 1 - 8 | > 8 | Fluoroquinolones generally have limited activity against MRSA; this is unlikely to be improved by the structural modifications. |

| Enterococcus faecalis | 0.25 - 2 | 1 - 8 | Activity against enterococci is variable among fluoroquinolones; the dimethoxy substitutions are not predicted to enhance potency significantly. |

Anticipated Activity against Gram-Negative Bacteria

The C-6 fluorine atom in many fluoroquinolones is crucial for their activity against Gram-negative bacteria. Its replacement with a methoxy group in 6,8-dimethoxymoxifloxacin is the most significant structural change and is likely to have a discernible impact on its efficacy against this class of pathogens. It is plausible that this modification could lead to a reduction in activity against certain Gram-negative species, particularly Pseudomonas aeruginosa.

Table 2: Predicted In Vitro Activity of 6,8-Dimethoxymoxifloxacin against Key Gram-Negative Pathogens (Hypothetical MICs)

| Bacterial Species | Moxifloxacin MIC (µg/mL) | Predicted 6,8-Dimethoxymoxifloxacin MIC (µg/mL) | Rationale for Prediction |

| Haemophilus influenzae | 0.015 - 0.06 | 0.03 - 0.12 | Likely to retain good activity, as moxifloxacin is highly potent against this organism. |

| Moraxella catarrhalis | 0.03 - 0.12 | 0.06 - 0.25 | Similar to H. influenzae, good activity is expected to be maintained. |

| Escherichia coli | 0.06 - 1 | 0.25 - 4 | A potential decrease in potency is anticipated due to the lack of the C-6 fluorine. |

| Klebsiella pneumoniae | 0.12 - 1 | 0.5 - 8 | Similar to E. coli, a reduction in activity is predicted. |

| Pseudomonas aeruginosa | 8 - 32 | > 32 | Moxifloxacin has limited activity against P. aeruginosa; the dimethoxy substitutions are unlikely to improve this. |

Anticipated Activity against Atypical and Anaerobic Bacteria

Moxifloxacin is known for its reliable activity against atypical respiratory pathogens and a broad range of anaerobic bacteria.[7] This is a hallmark of the newer generation fluoroquinolones. It is hypothesized that 6,8-dimethoxymoxifloxacin will likely retain a significant portion of this activity, as the core structure responsible for this is largely preserved.

Experimental Protocols for Determining the Antibacterial Spectrum

To move from a theoretical framework to empirical evidence, a series of standardized in vitro susceptibility tests are required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust methodology for determining the antibacterial spectrum of a novel compound like 6,8-dimethoxymoxifloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for quantitative antimicrobial susceptibility testing.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 6,8-dimethoxymoxifloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.015 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Diagram 1: Workflow for MIC Determination by Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm the predicted mechanism of action, enzyme inhibition assays are crucial.

Step-by-Step Methodology:

-

Enzyme and DNA Substrate Preparation: Obtain purified bacterial DNA gyrase and topoisomerase IV, along with their respective DNA substrates.

-

Assay Reaction: Set up reaction mixtures containing the enzyme, DNA substrate, ATP, and varying concentrations of 6,8-dimethoxymoxifloxacin.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 37°C).

-

Analysis: Analyze the reaction products by agarose gel electrophoresis to determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Diagram 2: Logic of Fluoroquinolone Mechanism of Action

Caption: Inhibition of bacterial topoisomerases by 6,8-dimethoxymoxifloxacin.

Comparative Analysis with Moxifloxacin

A direct, side-by-side comparison with moxifloxacin in all experimental assays is essential to accurately delineate the antibacterial profile of 6,8-dimethoxymoxifloxacin. This will allow for a precise understanding of the contribution of the C-6 methoxy group.

Conclusion and Future Directions

While 6,8-dimethoxymoxifloxacin is currently identified as an impurity, its structural similarity to moxifloxacin warrants a thorough investigation of its antibacterial properties. The theoretical framework presented in this guide, based on established fluoroquinolone SAR, predicts a compound with potentially retained activity against Gram-positive and atypical pathogens, but likely reduced potency against Gram-negative organisms. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis and purification of 6,8-dimethoxymoxifloxacin to enable these crucial in vitro studies. Such investigations will not only elucidate the pharmacological profile of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of the broader fluoroquinolone class. The synthesis of novel moxifloxacin analogues remains an active area of research to combat bacterial resistance.[14][15][16]

References

-

Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. Available at: [Link]

-

Malathum, K., Singh, K. V., & Murray, B. E. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. Available at: [Link]

-

Saroj, S., Kumar, A., & Singh, R. K. (2017). Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates. Molecules, 22(6), 957. Available at: [Link]

-

Jabeen, I., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1633-1641. Available at: [Link]

-

Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. ResearchGate. Available at: [Link]

-

Aydemir, S., Tunger, A., & Cilli, F. (2005). In vitro Activity of Fluoroquinolones against Common Respiratory Pathogens. West Indian Medical Journal, 54(2), 113-116. Available at: [Link]

-

Al-Tannak, N. F., & Al-Kandari, A. A. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1629. Available at: [Link]

-

Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206. Available at: [Link]

-

Jones, M. E., et al. (2000). Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy, 44(10), 2645-2652. Available at: [Link]

-

Jabeen, I., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. ResearchGate. Available at: [Link]

-

Ball, P. (2000). Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency. International Journal of Clinical Practice, 54(5), 329-332. Available at: [Link]

-

6,8-Dimethoxymoxifloxacin. PubChem. Available at: [Link]

-

Bauernfeind, A. (1997). Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. Journal of Antimicrobial Chemotherapy, 40(4), 595-603. Available at: [Link]

-

Hoellman, D. B., et al. (1997). In vitro activity of BAY 12-8039, a new fluoroquinolone, against species representative of respiratory tract pathogens. Antimicrobial Agents and Chemotherapy, 41(4), 882-886. Available at: [Link]

-

Klugman, K. P., & Giamarellou, H. (2000). Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance. Journal of Antimicrobial Chemotherapy, 45(5), 623-630. Available at: [Link]

-

Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2018). Synthesis and biological evaluation of moxifloxacin-acetyl-1,2,3-1H-triazole-methylene-isatin hybrids as potential anti-tubercular agents against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. European Journal of Medicinal Chemistry, 157, 1342-1353. Available at: [Link]

-

In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens. MDPI. Available at: [Link]

-

Bioactive Properties of a Novel Antibacterial Dye Obtained from Laccase-Mediated Oxidation of 8-Anilino-1-naphthalenesulfonic Acid. MDPI. Available at: [Link]

-

Hrast, M., et al. (2022). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry, 65(10), 7338-7366. Available at: [Link]

- A kind of Analogue of moxifloxacin and preparation method thereof, purposes. Google Patents.

Sources

- 1. 6,8-Dimethoxymoxifloxacin | C22H27N3O5 | CID 71463715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,8-Dimethoxymoxifloxacin , 95+% , 1029364-73-5 - CookeChem [cookechem.com]

- 3. clinivex.com [clinivex.com]

- 4. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]

- 5. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mona.uwi.edu [mona.uwi.edu]

- 7. mdpi.com [mdpi.com]

- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of BAY 12-8039, a new fluoroquinolone, against species representative of respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of moxifloxacin-acetyl-1,2,3-1H-triazole-methylene-isatin hybrids as potential anti-tubercular agents against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Efficacy Assessment of 6,8-Dimethoxymoxifloxacin

Abstract

This technical guide provides a comprehensive framework for conducting preliminary efficacy studies on 6,8-Dimethoxymoxifloxacin, a novel analog of the fourth-generation fluoroquinolone, moxifloxacin. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a scientifically rigorous and logically sequenced approach to evaluating the potential of this new chemical entity. The guide emphasizes the causality behind experimental choices, the importance of self-validating protocols, and is grounded in authoritative scientific principles. By synthesizing established methodologies for fluoroquinolone assessment with the specific structural attributes of 6,8-Dimethoxymoxifloxacin, this document serves as an in-depth roadmap for its preclinical evaluation.

Introduction: Rationale and Scientific Context

The escalating threat of antimicrobial resistance necessitates the continuous development of novel antibiotics. Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3] Moxifloxacin, a fourth-generation fluoroquinolone, is effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3][4] The novel compound, 6,8-Dimethoxymoxifloxacin, is a synthetic derivative of moxifloxacin characterized by the presence of two methoxy groups at the 6 and 8 positions of the quinolone ring.[5] These modifications may influence its pharmacological properties, including its antibacterial activity, tissue penetration, and bioavailability.[5] This guide outlines a systematic approach to the preliminary in vitro and in vivo efficacy evaluation of this promising compound.

Foundational In Vitro Efficacy Studies

The initial assessment of a novel antimicrobial agent begins with a thorough in vitro characterization of its activity against a diverse panel of clinically relevant bacterial strains. These studies are fundamental to establishing the compound's spectrum of activity and potency.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6] It is a critical parameter for assessing the in vitro activity of new antimicrobials.

Experimental Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain Selection: A panel of representative Gram-positive and Gram-negative bacteria should be selected, including both reference strains (e.g., from ATCC) and clinical isolates with known resistance profiles.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: Perform a two-fold serial dilution of 6,8-Dimethoxymoxifloxacin in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial that prevents the growth of an organism after subculture on antibiotic-free media.[6] This assay distinguishes between bacteriostatic and bactericidal activity.

Experimental Protocol: MBC Assay

-

Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is plated onto antibiotic-free agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assays

Time-kill curve assays monitor bacterial growth and death over a range of antimicrobial concentrations over time.[6] This provides a dynamic view of the compound's bactericidal or bacteriostatic effects.

Experimental Protocol: Time-Kill Assay

-

Culture Preparation: Grow bacterial cultures to the logarithmic phase.

-

Exposure: Expose the bacteria to various concentrations of 6,8-Dimethoxymoxifloxacin (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), collect samples, perform serial dilutions, and plate on agar for colony counting.

-

Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Advanced In Vitro and Ex Vivo Modeling

Building upon the foundational in vitro data, more complex models can provide deeper insights into the compound's potential clinical efficacy and propensity for resistance development.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling integrates the time course of drug concentration (pharmacokinetics) with its antimicrobial effect (pharmacodynamics) to predict dosing regimens that will be effective in vivo.[7] For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[7]